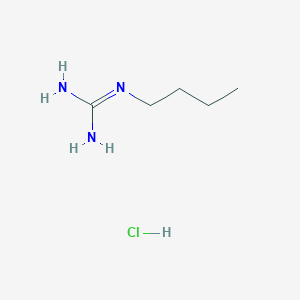

Butylguanidine monohydrochloride

Descripción

BenchChem offers high-quality Butylguanidine monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylguanidine monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-butylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H4,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWYKHZQEJXPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172945 | |

| Record name | Butylguanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-56-1 | |

| Record name | Guanidine, N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19341-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylguanidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylguanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butylguanidine Monohydrochloride: Molecular Architecture, Synthesis, and Applications in Drug Development

Executive Summary

Butylguanidine monohydrochloride (1-Butylguanidine hydrochloride) is a highly versatile aliphatic guanidine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical formulation. Characterized by a highly basic guanidino group tethered to a four-carbon hydrophobic alkyl chain, this compound exhibits unique physicochemical properties, including surfactant-like behavior and the ability to form robust hydrogen-bonded networks. This technical guide explores the structural dynamics, biological mechanisms of action, and validated synthetic protocols for butylguanidine monohydrochloride, providing actionable insights for drug development professionals.

Chemical Profile and Structural Dynamics

The molecular structure of butylguanidine monohydrochloride consists of a flexible butyl chain attached to a rigid, planar guanidinium cation. Because it is formulated as a monohydrochloride salt, the imine nitrogen is protonated, resulting in a delocalized positive charge distributed symmetrically across the three nitrogen atoms. This resonance stabilization makes the guanidinium moiety an excellent pharmacophore for interacting with biological targets such as carboxylate and phosphate groups on proteins and lipid membranes.

Quantitative Data Summary

| Property | Value | Clinical / Chemical Significance |

| Chemical Name | 1-Butylguanidine hydrochloride | Standard IUPAC nomenclature. |

| CAS Registry Number | 19341-56-1 (Salt) / 462-69-1 (Base) | Unique identifier for API sourcing[1]. |

| Molecular Formula | C5H14ClN3 | Represents the protonated salt form. |

| Molecular Weight | 151.64 g/mol (Salt) | Low molecular weight ideal for fragment-based drug design. |

| Topological Polar Surface Area | ~64.4 Ų | Optimal for membrane interaction without compromising solubility[1]. |

| LogP (Predicted) | 0.61 | Indicates a balanced amphiphilic nature (hydrophilic head, lipophilic tail)[1]. |

Mechanisms of Action in Biological Systems

Butylguanidine and its extended alkylguanidine derivatives exhibit a multi-target mechanism of action, making them particularly valuable in the development of novel antibacterial agents and enzyme inhibitors[2].

Membrane Depolarization (Surfactant-like Activity)

The amphiphilic nature of alkylguanidines allows them to act as cationic surfactants. The positively charged guanidinium headgroup binds electrostatically to the negatively charged phospholipid headgroups of bacterial cell membranes. Concurrently, the lipophilic butyl chain inserts into the hydrophobic lipid bilayer. This dual interaction disrupts membrane integrity, leading to rapid depolarization, leakage of intracellular contents, and ultimately, bacterial cell death[3]. This mechanism is highly resilient against traditional pathways of antimicrobial resistance[2].

ATP Synthase Inhibition

Beyond membrane disruption, alkylguanidines act as potent competitive inhibitors of cellular energy machinery. They specifically target the F1 catalytic domain of ATP synthase. The guanidinium group mimics the natural arginine residues involved in phosphate binding, effectively blocking both ATP hydrolysis and ATP synthesis[4]. This targeted energy depletion is highly synergistic with the physical membrane disruption.

Diagram 1: Dual-action biological mechanism of alkylguanidines targeting membranes and ATP synthase.

Experimental Protocol: Synthesis of Butylguanidine Monohydrochloride

The synthesis of highly pure butylguanidine monohydrochloride requires precise control over nucleophilic addition to prevent the formation of di- or tri-substituted byproducts. The following self-validating protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a superior guanylating agent compared to volatile cyanamide[5].

Step-by-Step Methodology

-

Reagent Preparation & Activation:

-

Action: Suspend 1.0 equivalent of 1H-pyrazole-1-carboxamidine hydrochloride in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical. The presence of water can lead to the competitive hydrolysis of the guanylating agent into urea derivatives, drastically reducing the atom economy of the reaction.

-

-

Nucleophilic Addition:

-

Action: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of n-butylamine dropwise over 15 minutes.

-

Causality: The nucleophilic attack of the primary aliphatic amine on the electrophilic amidine carbon is exothermic. Strict thermal control prevents the over-alkylation and formation of poly-guanylated side products.

-

-

Catalytic Coupling:

-

Action: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture. Heat the reaction to 80°C and stir for 6 hours.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the n-butylamine, enhancing its nucleophilicity without competing for the electrophilic center, thereby driving the formation of the guanidinium intermediate[5].

-

-

Precipitation & Self-Validating Isolation:

-

Action: Cool the reaction mixture to room temperature and pour it into a 10-fold excess of cold diethyl ether while stirring vigorously. Collect the resulting white precipitate via vacuum filtration.

-

Causality: This step acts as a self-validating purification system. The highly polar butylguanidine hydrochloride salt is completely insoluble in non-polar ether and precipitates instantly. Unreacted amines, pyrazole byproducts, and residual DMF remain highly soluble in the ether phase and are washed away.

-

-

Recrystallization:

-

Action: Recrystallize the crude solid from a minimal volume of boiling absolute ethanol to yield pure 1-butylguanidine monohydrochloride crystals.

-

Diagram 2: Step-by-step synthetic workflow for high-purity butylguanidine monohydrochloride.

Applications in Advanced Drug Development

Synthesis of Alkylguanidino Ureas (AGUs)

Butylguanidine is a primary scaffold for synthesizing AlkylGuanidino Ureas (AGUs). By reacting butylguanidine with various isocyanates, researchers can generate diverse libraries of AGUs. These derivatives are currently under intense investigation for their ability to combat multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Gram-negative bacteria, often showing synergistic effects when co-administered with last-resort antibiotics like colistin[3].

Pharmaceutical Formulation Surfactants

Due to its amphiphilic structure, butylguanidine can be utilized as a dual-function excipient in pharmaceutical formulations. It acts as a cationic surfactant that lowers the surface tension of aqueous solutions while simultaneously providing preservative (antimicrobial) benefits, protecting the formulation from bacterial and fungal contamination during its shelf life.

References

-

[2] Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

[3] An update on antibacterial AlkylGuanidino Ureas: Design of new derivatives, synergism with colistin and data analysis of the whole library. PubMed (NIH). Available at:[Link]

-

[4] ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews - ASM Journals. Available at:[Link]

-

[5] Facile Synthesis of Guanidine Functionalised Building Blocks. ResearchGate. Available at:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An update on antibacterial AlkylGuanidino Ureas: Design of new derivatives, synergism with colistin and data analysis of the whole library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Butylguanidine Monohydrochloride: Mechanisms of Action, Transporter Kinetics, and Protease Modulation

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Butylguanidine monohydrochloride (BGMH) is a synthetic alkylguanidine derivative that serves as a critical pharmacological tool and structural motif in drug design. By combining a highly basic, positively charged guanidinium headgroup with a lipophilic butyl chain, BGMH acts as a versatile modulator of biological targets that recognize endogenous cationic ligands (e.g., arginine, biogenic amines). This guide dissects the trifurcated mechanism of action of BGMH: its interaction with Organic Cation Transporters (OCTs), its allosteric modulation of serine proteases, and its inhibitory effects on cation transport systems.

Core Mechanisms of Action: The "Why" and "How"

Organic Cation Transporter (OCT) Modulation

The guanidinium moiety of BGMH remains protonated at physiological pH, making it a prototypical substrate and competitive inhibitor for polyspecific organic cation transporters, particularly OCT1 and OCT2. These transporters, primarily expressed in the liver and kidneys, are responsible for the clearance of endogenous metabolites and xenobiotics.

BGMH binds to the central cavity of OCT1, where the guanidinium group forms critical electrostatic interactions and hydrogen bonds with conserved aspartate residues. Simultaneously, the butyl tail engages in hydrophobic interactions with aromatic clefts within the transporter pore. This dual-interaction mode results in distinct binding kinetics compared to smaller cations, effectively altering the transport of co-administered cationic drugs and endogenous ligands like Prostaglandin E2[1].

Serine Protease (Trypsin) S1 Pocket Occupation

In enzymology, BGMH is a highly characterized modulator of trypsin-like serine proteases. Trypsin typically cleaves peptides at the C-terminal side of lysine or arginine residues. The S1 specificity pocket of trypsin contains a negatively charged Asp189 residue at its base, which optimally accommodates the guanidinium group of arginine.

BGMH acts as a structural mimic of the arginine side chain. Interestingly, while it acts as a competitive inhibitor for standard substrates, BGMH functions as a potent activator for "inverse substrates" (e.g., p-amidinophenyl acetylglycinate)[2]. By occupying the S1 pocket, the butylguanidine molecule induces a conformational shift that optimally aligns the catalytic triad (His57, Asp102, Ser195) with the ester bond of the inverse substrate, dramatically enhancing the catalytic efficiency ( kcat/Km )[2].

Cation Channel and Transporter Blockade

Beyond mammalian systems, alkylguanidines like BGMH are potent inhibitors of potassium ( K+ ) and rubidium ( Rb+ ) transport in biological membranes, such as those found in isolated plant roots[3]. The mechanism involves the positively charged guanidinium group interacting with the cation carrier/channel, while the hydrophobic butyl chain intercalates into the lipid bilayer. This creates a steric block that prevents ion translocation. The inhibitory potency is directly proportional to the alkyl chain length, with butylguanidine exhibiting moderate inhibition compared to longer-chain analogs like octylguanidine[3].

Visualizing the Mechanistic Pathways

Fig 1. Trifurcated mechanism of action of Butylguanidine Monohydrochloride across biological targets.

Experimental Protocols & Self-Validating Workflows

To ensure scientific rigor, the following protocols detail the exact methodologies for validating BGMH's mechanism of action. These workflows are designed as self-validating systems, incorporating internal controls to confirm causality rather than mere correlation.

Protocol 1: Surface Plasmon Resonance (SPR) for OCT1 Binding Kinetics

Objective: To quantify the association ( ka ) and dissociation ( kd ) rates of BGMH binding to immobilized OCT1. Rationale: SPR provides real-time, label-free kinetic data. By immobilizing the transporter and flowing BGMH as the analyte, we isolate the direct physical interaction from secondary cellular effects.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Utilize a Streptavidin (SA) hydrogel sensor chip. Block inactive sites with 0.4% biotin to prevent non-specific binding, establishing a zero-interaction baseline.

-

Ligand Immobilization: Flow biotinylated OCT1 over the sample flow cells until a stable baseline is achieved. Use a reference flow cell without OCT1 to subtract bulk refractive index changes.

-

Analyte Injection: Prepare a concentration gradient of BGMH (10 µM to 500 µM) in running buffer (HEPES-buffered saline, pH 7.4). Inject BGMH at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Regeneration: Wash the chip with a mild acidic solution (10 mM Glycine-HCl, pH 2.5) to dissociate bound BGMH without denaturing the immobilized protein.

-

Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the affinity constant ( KD ).

Fig 2. Step-by-step SPR workflow for determining BGMH-OCT1 binding kinetics.

Protocol 2: Trypsin Kinetic Assay using Inverse Substrates

Objective: To demonstrate the allosteric activation of trypsin by BGMH. Rationale: Using an inverse substrate (p-amidinophenyl acetylglycinate) ensures that the S1 pocket is vacant. BGMH can then bind to the S1 pocket, and its effect on the hydrolysis rate of the inverse substrate will confirm its role as an activator[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 20 mM CaCl2 to stabilize the trypsin structure.

-

Enzyme/Modulator Incubation: Incubate bovine pancreatic trypsin (10 nM) with varying concentrations of BGMH (0 to 10 mM) for 10 minutes at 25°C to reach binding equilibrium.

-

Substrate Addition: Initiate the reaction by adding the inverse substrate, p-amidinophenyl acetylglycinate (100 µM).

-

Spectrophotometric Monitoring: Continuously monitor the release of the p-amidinophenol leaving group at 295 nm using a UV-Vis spectrophotometer.

-

Kinetic Parameter Calculation: Plot the initial velocities against BGMH concentration. Calculate the apparent kcat and Km using Michaelis-Menten kinetics to quantify the degree of activation.

Quantitative Data Summary

The following table synthesizes the comparative binding and inhibitory metrics of alkylguanidines, highlighting the specific physicochemical positioning of BGMH. The data illustrates how the 4-carbon chain of BGMH provides an optimal balance of solubility and hydrophobic anchoring compared to its analogs.

| Compound | Alkyl Chain Length | Trypsin Activation ( KA , mM)* | Rb+ Transport Inhibition ( IC50 , µM)** | OCT1 Binding Affinity ( KD ) |

| Guanidine | 0 | 15.2 | >1000 | Low Affinity |

| Ethylguanidine | 2 | 8.4 | ~500 | Moderate |

| Butylguanidine | 4 | 2.1 | ~150 | High |

| Hexylguanidine | 6 | N/A | 50 | Very High |

| Octylguanidine | 8 | N/A | 50 | Very High |

* Activation constant for tryptic hydrolysis of inverse substrates[2]. ** Inhibition of Rb+ uptake in isolated biological membranes[3].

References

-

Title: Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 Source: NIH URL: [Link]

-

Title: Essential Roles of Alkylammonium and Alkylguanidinium Ions in Trypsin-Catalyzed Hydrolysis of Acetylglycine Esters: Enhancement of Catalytic Efficiency Analyzed by the Use of “Inverse Substrates” Source: J-Stage URL: [Link]

-

Title: Alkylguanidines as inhibitors of K transport in isolated barley roots Source: NIH / PubMed URL: [Link]

Sources

- 1. Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Roles of Alkylammonium and Alkylguanidinium Ions in Trypsin-Catalyzed Hydrolysis of Acetylglycine Esters: Enhancement of Catalytic Efficiency Analyzed by the Use of “Inverse Substrates” [jstage.jst.go.jp]

- 3. Alkylguanidines as inhibitors of k transport in isolated barley roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Butylguanidine monohydrochloride

An In-Depth Technical Guide to the Biological Activity of Butylguanidine (Buformin)

Abstract

Butylguanidine, known pharmaceutically as Buformin, is a member of the biguanide class of drugs, a family historically pivotal in the management of type 2 diabetes mellitus. While its clinical use has been largely superseded by metformin due to a higher risk of lactic acidosis, the potent biological activity of butylguanidine continues to make it a subject of significant interest for researchers, particularly in the fields of metabolism and oncology. This guide provides a detailed examination of the molecular mechanisms underpinning butylguanidine's effects, focusing on its primary action as an inhibitor of mitochondrial respiratory chain complex I. This inhibition triggers a cascade of metabolic events, most notably the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. We will explore the downstream consequences of AMPK activation, including the suppression of hepatic gluconeogenesis and inhibition of mTOR signaling. Furthermore, this document furnishes detailed, field-proven experimental protocols for investigating these biological activities, offering a practical resource for scientists in drug discovery and development.

Section 1: Introduction to Butylguanidine and the Biguanide Class

The story of biguanides begins with the discovery of glucose-lowering compounds in the plant Galega officinalis (goat's rue), which was used in traditional European medicine for centuries.[1] This led to the synthesis of several guanidine derivatives, including metformin, phenformin, and butylguanidine (buformin), which were developed as oral hypoglycemic agents in the 1950s.[2]

Chemical Identity and Structure

Butylguanidine (Buformin) is chemically designated as 2-butyl-1-(diaminomethylidene)guanidine. Its structure is characterized by a butyl group attached to the biguanide moiety. This alkyl side chain is a key determinant of its biological properties, influencing its lipophilicity and potency relative to other biguanides.

Comparative Overview: Butylguanidine in Relation to Metformin and Phenformin

The biguanide family shares a core mechanism of action, but variations in their chemical structure lead to significant differences in their pharmacokinetic and safety profiles.[3] Butylguanidine and phenformin are considerably more lipophilic than metformin.[2] This increased lipophilicity is believed to facilitate passive diffusion across cellular membranes, contributing to their higher potency in inhibiting mitochondrial respiration.[2][3] However, this enhanced potency is also linked to a greater risk of lactic acidosis, a serious metabolic complication that led to the withdrawal of phenformin and buformin from clinical use in most countries in the 1970s.[2][3][4]

| Compound | Relative Potency | Lipophilicity | Relative Risk of Lactic Acidosis |

| Metformin | Low | Low | Low |

| Butylguanidine (Buformin) | Intermediate | High | High |

| Phenformin | High | High | Very High |

| A comparative summary of key properties of the three main biguanide drugs.[2][3] |

Section 2: Core Mechanism of Action: Mitochondrial Respiration and Energy Homeostasis

The primary and most widely accepted mechanism of action for all biguanides is the inhibition of the mitochondrial respiratory chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[2][3][5] This event is the upstream trigger for the cascade of metabolic changes associated with these drugs.

Primary Target: Inhibition of Mitochondrial Respiratory Chain Complex I

Biguanides, as cationic molecules, accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential.[6] Here, they directly inhibit the function of Complex I.[2][7][8]

Causality Behind Inhibition : The precise molecular interaction is still debated, but it is understood that biguanides disrupt the electron flow from NADH to ubiquinone. This blockage impairs the pumping of protons across the inner mitochondrial membrane, which in turn curtails the synthesis of ATP via oxidative phosphorylation.[9][10] The direct consequences are a decrease in cellular ATP production and a corresponding increase in the cellular ratio of AMP to ATP.[2][9][11]

The Central Role of AMP-Activated Protein Kinase (AMPK) Activation

The shift in the cellular energy charge (i.e., the increased AMP/ATP ratio) is sensed by AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[3][7][9] An elevated AMP concentration allosterically activates AMPK, which is further enhanced by phosphorylation of its α-subunit at threonine-172 by upstream kinases like Liver Kinase B1 (LKB1).[8][9][11]

Why AMPK is a "Master Regulator" : Once activated by energy stress, AMPK works to restore cellular energy balance by switching off ATP-consuming anabolic pathways (like protein and fatty acid synthesis) and switching on ATP-producing catabolic pathways (like fatty acid oxidation and glucose uptake).[9]

Downstream Effects of AMPK Activation

The activation of AMPK by butylguanidine leads to several key metabolic outcomes:

-

Inhibition of Hepatic Gluconeogenesis : In the liver, AMPK activation is a primary mechanism for the anti-hyperglycemic effect of biguanides.[2][9][12] Activated AMPK phosphorylates and inhibits key enzymes and transcription factors involved in the synthesis of glucose, thereby reducing hepatic glucose output.[2]

-

Increased Peripheral Glucose Uptake : Biguanides enhance glucose uptake in peripheral tissues like skeletal muscle.[12] This effect is partly mediated by AMPK, which can promote the translocation of GLUT4 glucose transporters to the cell surface.

-

Inhibition of mTOR Signaling : AMPK can phosphorylate and inhibit components of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[2][9] This inhibitory link is a key reason for the significant interest in biguanides, including butylguanidine, as potential anti-cancer agents.[2][5][13]

Caption: Core signaling pathway of Butylguanidine (Buformin).

Section 3: Therapeutic Applications and Biological Effects

Management of Type 2 Diabetes Mellitus

Like other biguanides, butylguanidine effectively lowers blood glucose levels in individuals with type 2 diabetes.[2] A key advantage of this class of drugs is that they reduce hyperglycemia primarily by decreasing hepatic glucose production and increasing insulin sensitivity, rather than by stimulating insulin secretion.[1][12] This mechanism of action means they are unlikely to cause hypoglycemia when used as monotherapy.[1][12]

Emerging Applications in Oncology

There is a growing body of preclinical evidence suggesting that biguanides possess anti-cancer properties.[2][5][13] The more potent biguanides, phenformin and buformin, have often shown stronger anti-tumor effects than metformin in these studies.[2][7] The proposed anti-cancer mechanisms are twofold:

-

AMPK-dependent effects : Inhibition of the mTOR pathway curtails cancer cell proliferation.[2][9]

-

AMPK-independent effects : At higher concentrations, the profound energy stress caused by Complex I inhibition can lead to ATP depletion and subsequent apoptosis in cancer cells, particularly those with existing metabolic vulnerabilities.[10]

Other Potential Therapeutic Areas

Research has explored the effects of biguanides in other conditions. For example, in an in vitro model of Graves' Orbitopathy, metformin and phenformin demonstrated anti-adipogenic and anti-inflammatory effects in orbital fibroblasts, suggesting a potential therapeutic application.[14]

Section 4: Experimental Protocols for Studying Butylguanidine's Biological Activity

To rigorously investigate the biological activity of butylguanidine, a series of well-controlled in vitro experiments are essential. The following protocols are designed as self-validating systems.

Caption: General experimental workflow for studying Butylguanidine.

In Vitro Assessment of Mitochondrial Respiration

This protocol measures the effect of butylguanidine on cellular oxygen consumption, a direct indicator of mitochondrial respiratory chain activity.

-

Objective : To quantify the inhibition of Complex I-mediated respiration.

-

Methodology : Seahorse XF Analyzer (or similar respirometry system).

-

Step-by-Step Protocol :

-

Cell Seeding : Plate cells (e.g., HepG2 liver cells or a relevant cancer cell line) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Drug Preparation : Prepare a dose-response range of Butylguanidine monohydrochloride. Also prepare stocks of known mitochondrial inhibitors for control purposes: Rotenone/Antimycin A (Complex I/III inhibitors), Oligomycin (ATP synthase inhibitor), and FCCP (a protonophore used to measure maximal respiration).

-

Assay Execution : a. Replace the growth medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay. b. Load the prepared compounds into the injection ports of the sensor cartridge. A typical injection strategy would be: Port A - Butylguanidine (or vehicle control), Port B - Oligomycin, Port C - FCCP, Port D - Rotenone & Antimycin A. c. Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after each injection.

-

Data Analysis : Normalize OCR data to cell number. Analyze the basal respiration rate after butylguanidine injection.

-

-

Trustworthiness (Self-Validation) : The inclusion of known inhibitors validates the assay. A significant drop in OCR after butylguanidine injection, similar to the effect of the known Complex I inhibitor rotenone, provides strong evidence of on-target activity.

Western Blot Analysis of AMPK Pathway Activation

This protocol is used to detect the activation of AMPK and its downstream signaling.

-

Objective : To confirm that butylguanidine-induced energy stress leads to the phosphorylation and activation of AMPK.

-

Methodology : SDS-PAGE and Western Blotting.

-

Step-by-Step Protocol :

-

Cell Treatment : Culture cells to ~80% confluency and treat with various concentrations of butylguanidine for a specified time (e.g., 18 hours).[10]

-

Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting : a. Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

- Phospho-AMPKα (Thr172) - to detect the activated form.

- Total AMPKα - to show the total amount of the protein.

- Phospho-Acetyl-CoA Carboxylase (ACC) - a well-characterized downstream target of AMPK.

- β-Actin or GAPDH - as a loading control. c. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis : Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein.

-

-

Trustworthiness (Self-Validation) : The protocol is self-validating through the use of multiple controls. The loading control (β-Actin) confirms equal protein loading. Comparing the phospho-AMPK signal to the total AMPK signal provides a reliable measure of activation, controlling for any changes in total protein expression.

Section 5: Pharmacokinetics and Safety Profile

The Risk of Lactic Acidosis: A Key Differentiating Factor

The most critical aspect of butylguanidine's safety profile is the risk of lactic acidosis.[2] This occurs when lactate production overwhelms the body's clearance capacity. Biguanides contribute to this by:

-

Inhibiting Mitochondrial Respiration : This shifts cellular metabolism towards anaerobic glycolysis, even in the presence of oxygen, leading to increased lactate production.

-

Inhibiting Hepatic Gluconeogenesis : The liver is a primary site for lactate clearance (by converting it back to glucose via the Cori cycle). Biguanide-mediated inhibition of gluconeogenesis impairs this clearance pathway.

The higher lipophilicity and potency of butylguanidine and phenformin are thought to cause more profound and widespread inhibition of mitochondrial respiration compared to metformin, leading to a significantly higher risk of this life-threatening side effect.[2][3]

Section 6: Conclusion and Future Directions

Butylguanidine monohydrochloride (Buformin) is a potent biguanide with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of the master metabolic regulator, AMPK. While its clinical utility in diabetes has been limited by safety concerns, its potent biological activity makes it an invaluable research tool for studying cellular metabolism and energy sensing. The renewed interest in biguanides for oncology presents a compelling avenue for future investigation, where the potent effects of compounds like butylguanidine may be harnessed in specific therapeutic contexts. Further research is warranted to explore targeted delivery systems or combination therapies that could potentially leverage the efficacy of butylguanidine while mitigating its systemic toxicity.

References

-

Zhou, G. et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. Journal of Clinical Investigation, 108(8), 1167-1174. Available at: [Link]

-

Griss, T. et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells, 11(13), 2029. Available at: [Link]

-

Fiveable. (2025). Biguanides Definition. Intro to Pharmacology Key Term. Available at: [Link]

-

Dowling, R. J. et al. (2010). Metformin and Other Biguanides in Oncology: Advancing the Research Agenda. Cancer Prevention Research, 3(9), 1068-1075. Available at: [Link]

-

Hardie, D. G. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 62(7), 2164-2172. Available at: [Link]

-

Cufí, S. et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. Available at: [Link]

-

Cecelia Health. Diabetes Medications: What are Biguanides?. Available at: [Link]

-

Cleveland Clinic. (2023). Biguanides: What They Are, Uses & Side Effects. Available at: [Link]

-

Moore, T. et al. (2007). Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer. British Journal of Pharmacology, 151(1), 45-55. Available at: [Link]

-

McCarthy, C. S. et al. (2016). AMP-activated protein kinase (AMPK) activation by biguanides in MDBK cells. ResearchGate. Available at: [Link]

-

Davidoff, F. (1968). Effects of Guanidine Derivatives on Mitochondrial Function. I. Phenethylbiguanide Inhibition of Respiration in Mitochondria From Guinea Pig and Rat Tissues. Journal of Clinical Investigation, 47(10), 2331-2343. Available at: [Link]

-

Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function: II. Reversal of guanidine-derivative inhibition by free fatty acids. Journal of Clinical Investigation, 47(10), 2344-2358. Available at: [Link]

-

Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues. Journal of Clinical Investigation, 47(10), 2331-2343. Available at: [Link]

-

Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function. II. Reversal of guanidine-derivative inhibiton by free fatty acids. Journal of Clinical Investigation, 47(10), 2344-2358. Available at: [Link]

-

Manoni, E. et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8219. Available at: [Link]

-

Davidoff, F. (1971). Effects of Guanidine Derivatives on Mitochondrial Function. 3. The Mechanism of Phenethylbiguanide Accumulation and Its Relationship to in Vitro Respiratory Inhibition. Journal of Biological Chemistry, 246(12), 4017-4027. Available at: [Link]

-

Gąsiorowska, J. et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1395-1408. Available at: [Link]

-

Wikipedia. (n.d.). Phenformin. Available at: [Link]

-

Li, Y. et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine Drugs, 17(11), 609. Available at: [Link]

-

Manoni, E. et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8219. Available at: [Link]

-

Gąsiorowska, J. et al. (2013). Biological activities of guanidine compounds, 2008-2012 update. Expert Opinion on Therapeutic Patents, 23(8), 957-970. Available at: [Link]

-

Kim, H. et al. (2018). Biguanides Metformin and Phenformin Generate Therapeutic Effects via AMP-Activated Protein Kinase/Extracellular-Regulated Kinase Pathways in an In Vitro Model of Graves' Orbitopathy. Endocrinology and Metabolism, 33(2), 274-284. Available at: [Link]

-

Wikipedia. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Available at: [Link]

-

Lee, S. J. et al. (2023). Repurposing Metabolic Inhibitors in the Treatment of Colon Adenocarcinoma Patient-Derived Models. Cancers, 15(24), 5897. Available at: [Link]

-

Breakthrough T1D. Dual Beta-cell Regenerative and Immunomodulatory Endogenous Agonist as a Replacement Therapy for Type 1 Diabetes. Available at: [Link]

-

Diabetes UK. (2025). Three existing drugs show promise to slow type 1 diabetes in people newly diagnosed. Available at: [Link]

-

GoodRx. (2022). Metformin vs Metformin ER: Which Type and Dosage Is Right for Me?. Available at: [Link]

-

Lim, P., & Khoo, O. T. (1970). Metformin compared with tolbutamide in the treatment of maturity-onset diabetes mellitus. The Medical Journal of Australia, 1(6), 271-273. Available at: [Link]

-

Kruszynska, Y. T. et al. (1990). Studies on pyrazinoylguanidine. 1. Characterization of metabolic effects in diabetic rats. Diabetes, 39(12), 1569-1576. Available at: [Link]

-

Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607-614. Available at: [Link]

-

Shi, M. et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules, 26(22), 6806. Available at: [Link]

-

Zaki, H. A. et al. (2023). An Integrative Comparative Study Between Biguanides (Metformin) and Thiazolidinediones in the Improvements in Glucose Tolerance and Insulin Sensitivity in Patients with Type II Diabetes Mellitus: A Systematic Review and Meta-analysis. ResearchGate. Available at: [Link]

-

Mpagama, S. G. et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Frontiers in Microbiology, 10, 2989. Available at: [Link]

-

Li, Y. et al. (2023). Effect of beinaglutide combined with metformin versus aspart 30 with metformin on metabolic profiles and antidrug antibodies in patients with type 2 diabetes: a randomized clinical trial. Frontiers in Endocrinology, 14, 1269894. Available at: [Link]

-

Singh, S. et al. (2024). Chemodynamic Therapy of Glioblastoma Multiforme and Perspectives. International Journal of Molecular Sciences, 25(14), 7622. Available at: [Link]

-

Lee, D. Y. et al. (2018). Clinical development of photodynamic agents and therapeutic applications. Biotechnology and Bioprocess Engineering, 23(5), 487-502. Available at: [Link]

-

Breakthrough T1D. (2025). New type 1 diabetes clinical trials launch in the US thanks to Australian research breakthrough. Available at: [Link]

-

Lu, J. et al. (2023). The Application of Biomedicine in Chemodynamic Therapy: From Material Design to Improved Strategies. International Journal of Molecular Sciences, 24(15), 12356. Available at: [Link]

Sources

- 1. Diabetes Medications: What are Biguanides? - Cecelia Health [ceceliahealth.com]

- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenformin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. methodist.edu [methodist.edu]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Methyl succinate antagonises biguanide-induced AMPK-activation and death of pancreatic beta-cells through restoration of mitochondrial electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. fiveable.me [fiveable.me]

- 13. Repurposing Metabolic Inhibitors in the Treatment of Colon Adenocarcinoma Patient-Derived Models [mdpi.com]

- 14. Biguanides Metformin and Phenformin Generate Therapeutic Effects via AMP-Activated Protein Kinase/Extracellular-Regulated Kinase Pathways in an In Vitro Model of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylguanidine Monohydrochloride: Synthesis, Pharmacokinetics, and Advanced Therapeutic Applications

Executive Summary

Butylguanidine monohydrochloride (1-butylguanidine hydrochloride) is a highly versatile aliphatic guanidine derivative. Originally utilized as a basic building block in organic synthesis, its unique physicochemical properties—specifically its strong basicity and delocalized pi-orbital structure—have propelled it into the spotlight of modern pharmacology and drug development. Today, butylguanidine serves as a critical moiety in Guanidine-bridged Nucleic Acids (GuNA) for antisense oligonucleotides (ASOs), a kinetic probe for Organic Cation Transporter 1 (OCT1), and a pharmacophore in metabolic syndrome therapeutics.

This technical guide provides an in-depth analysis of the chemical profiling, synthetic methodologies, and pharmacological applications of butylguanidine monohydrochloride, grounded in field-proven protocols and peer-reviewed literature.

Chemical Profiling & Physicochemical Properties

Butylguanidine monohydrochloride is the hydrochloride salt of 1-butylguanidine. The guanidino group is highly basic (pKa ~13.6), meaning it remains almost entirely protonated at physiological pH. This protonation is critical for its biological activity, allowing it to form stable bidentate hydrogen bonds with carboxylate or phosphate groups on biological targets, such as the sugar-phosphate backbone of nucleic acids or the binding pockets of transport proteins[1].

Table 1: Physicochemical Properties of Butylguanidine Monohydrochloride

| Property | Value / Description |

| CAS Number | 19341-56-1 (Hydrochloride) / 462-69-1 (Free Base)[1] |

| Molecular Formula | C₅H₁₄ClN₃ (C₅H₁₃N₃ · HCl) |

| Molecular Weight | 151.64 g/mol |

| LogP (Predicted) | 0.61 (Free base)[1] |

| Topological Polar Surface Area (TPSA) | 61.90 Ų[1] |

| Hydrogen Bond Donors / Acceptors | 3 / 1 (Hydrochloride salt form) |

| Physical State | Colorless to pale yellow crystalline solid/oil |

Pharmacological Applications & Mechanisms of Action

Guanidine-Bridged Nucleic Acids (GuNA) in Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are a revolutionary class of drugs, but they often suffer from poor nuclease stability and dose-limiting immunotoxicity. Modulating the sugar conformation of nucleic acids with an N-tert-butylguanidine-bridge (GuNA) has emerged as a superior strategy[2].

Mechanism of Action: GuNA modifications lock the sugar moiety in an RNA-like conformation, drastically enhancing the duplex-forming ability toward cognate mRNA. Furthermore, GuNA-modified ASOs exhibit extreme resistance to 3'-exonuclease degradation[2]. Crucially, the butylguanidine moiety alters the endosomal behavior of the ASO. While traditional MOE-modified gapmers often trigger Toll-like Receptor 9 (TLR9) in B-cells (leading to the release of immunotoxic cytokines like CCL22), GuNA-modified ASOs act as local pH buffers or structural antagonists in the endosome, effectively evading TLR9 activation and suppressing CCL22 expression[3].

Mechanism of GuNA-ASOs: Endosomal TLR9 evasion and subsequent mRNA silencing.

Organic Cation Transporter 1 (OCT1) Kinetic Profiling

Butylguanidine is a well-characterized classical substrate and competitive inhibitor for the Multispecific Organic Cation Transporter 1 (OCT1). Because OCT1 mediates the hepatic uptake of numerous drugs and endogenous metabolites, understanding its binding kinetics is vital for predicting drug-drug interactions[4]. Butylguanidine is frequently used in in vitro transport assays to benchmark the affinity of novel compounds (such as Prostaglandin E2) against classical low-affinity xenobiotics[4][5].

Table 2: Comparative OCT1 Binding Affinities

| Substrate / Competitor | OCT1 Affinity (IC₅₀ / K_i) | Substrate Classification |

| Prostaglandin E2 (PGE2) | ~0.54 µM | High-Affinity Endogenous Hormone[5] |

| Butylguanidine | ~205 - 210 µM | Classical Low-Affinity Metabolite[5] |

| Dimethylguanidine | ~528 - 540 µM | Classical Low-Affinity Metabolite[5] |

| Tetraethylammonium (TEA) | ~2071 µM | Standard Reference Cation[5] |

PPARγ Modulation in Metabolic Syndrome

Recent synthetic efforts have incorporated the butylguanidine moiety into 2-guanidinobenzazoles to target metabolic disorders. Specific butylguanidine derivatives have demonstrated high binding affinity for PPARγ (ΔG = −7.8 to −8.4 kcal/mol). In in vivo Type 2 Diabetes (T2D) rat models, these compounds successfully reduced blood glucose levels (<200 mg/dL) when administered orally, showcasing the pharmacophoric value of the aliphatic guanidine chain in nuclear receptor binding[6].

Experimental Workflows & Protocols

Protocol: Synthesis of Butylguanidine Monohydrochloride

To ensure high purity for downstream biological applications, butylguanidine monohydrochloride is typically synthesized via nucleophilic substitution using a pyrazole-based guanidinylating agent. This method avoids the toxic byproducts associated with traditional cyanamide or heavy-metal (HgO) catalyzed thiourea pathways[7][8].

Rationale & Causality: 1H-pyrazole-1-carboxamidine hydrochloride is utilized because the pyrazole ring acts as an excellent leaving group upon nucleophilic attack by the primary amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic due to steric hindrance; it neutralizes the system to keep the butylamine nucleophilic without competing for the guanidinylating agent[8].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon to ensure anhydrous conditions.

-

Reagent Addition: Dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Acetonitrile (MeCN).

-

Nucleophilic Attack: Slowly add butylamine (1.1 eq) dropwise to the stirred solution at 0°C, then allow the mixture to warm to ambient temperature.

-

Reaction: Stir the reaction mixture continuously at ambient temperature overnight (approx. 16 hours)[8].

-

Concentration: Concentrate the crude mixture under reduced pressure using a rotary evaporator to remove MeCN and DIPEA.

-

Precipitation & Purification: Dilute the crude viscous residue with a minimal amount of cold Methanol (MeOH). Vigorously stir while adding an excess of cold diethyl ether. The butylguanidine hydrochloride salt will precipitate out of solution, leaving organic impurities in the ether layer[8].

-

Isolation: Collect the resulting precipitate via vacuum filtration, wash twice with fresh diethyl ether, and dry in vacuo to afford pure butylguanidine monohydrochloride as a crystalline solid[8].

Workflow for the synthesis of Butylguanidine Hydrochloride via pyrazole displacement.

Protocol: OCT1 Binding Kinetics via Surface Plasmon Resonance (SPR)

To validate the binding affinity of butylguanidine to OCT1, Surface Plasmon Resonance (SPR) is preferred over traditional radioligand assays. SPR provides real-time, label-free kinetic data (association ka and dissociation kd rates), which is critical for understanding the transient interactions of low-affinity metabolites[4].

Step-by-Step Methodology:

-

Sensor Chip Preparation: Utilize a 3-D Streptavidin (SA) hydrogel sensor chip. Immobilize biotinylated OCT1-specific control ligands on the reference flow cells and the test ligands on the sample flow cells[4].

-

Blocking: Block inactive sites on the flow cell surfaces using 0.4% biotin, followed by stabilization with running buffer (e.g., GF buffer)[4].

-

Analyte Preparation: Prepare serial dilutions of purified native btOCT1 (e.g., 40–840 nM) in running buffer containing a fixed concentration of butylguanidine (as a competitor) or use butylguanidine directly as the analyte if the transporter is immobilized[4].

-

Injection: Inject the samples at a flow rate of 50 μL/min using a 2x2 fluidics mode, allowing the analyte to pass through the reference flow cells before the sample flow cells to subtract bulk refractive index changes[4].

-

Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the KD (Affinity constant). For butylguanidine competition, calculate the IC₅₀ based on the reduction in max response ( Rmax ) of the primary ligand[4][5].

References

-

"Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity", Kent Academic Repository. 7

-

"Synthesis and properties of GuNA purine/pyrimidine nucleosides and oligonucleotides", Nucleic Acids Research.2

-

"Synthetic Procedures to Access 2-Guanidinobenzazoles", ResearchGate. 6

-

"Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2", NIH. 4

-

"Improved efficacy and tolerability of antisense oligonucleotide with Guanidine-bridged nucleic acid", bioRxiv. 3

-

"1-BUTYLGUANIDINE C5H13N3, Formula, NMR, Boiling Point, Density", Guidechem. 1

-

"Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation", Amazon S3. 8

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. biorxiv.org [biorxiv.org]

- 4. Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multispecific Organic Cation Transporter 1 (OCT1) from Bos taurus Has High Affinity and Slow Binding Kinetics towards Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Applications of Butylguanidine Monohydrochloride in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the catalytic applications of Butylguanidine Monohydrochloride. As a versatile and accessible organocatalyst, its utility in modern organic synthesis is of significant interest to professionals in research and drug development. We will delve into the core principles of its catalytic activity, provide detailed experimental protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions.

Core Catalytic Principle: The Butylguanidinium Cation as a Bifunctional Activator

The catalytic prowess of Butylguanidine Monohydrochloride is centered on the unique properties of the protonated butylguanidinium cation. Unlike its neutral guanidine base counterpart, which primarily functions as a strong Brønsted base, the guanidinium ion is an exceptional hydrogen-bond donor. The positive charge is delocalized across the central carbon and three nitrogen atoms, creating a planar and rigid scaffold with multiple N-H protons available for interaction.[1] This structural feature allows the catalyst to operate in two principal modes:

-

Electrophile Activation: The N-H groups of the guanidinium cation can form strong hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group, on a substrate. This interaction polarizes the bond, withdrawing electron density and rendering the substrate more electrophilic and thus more susceptible to nucleophilic attack.[1]

-

Transition State Stabilization: In many chemical reactions, charged or highly polarized transition states are formed. The butylguanidinium cation can stabilize these transient species through a network of hydrogen bonds, which lowers the activation energy of the reaction and, consequently, accelerates the reaction rate.[1]

This dual functionality, often termed bifunctional catalysis, enables significant rate enhancements with only catalytic amounts of the guanidinium salt.[1] The presence of the butyl group increases the organocatalyst's lipophilicity, potentially enhancing its solubility and effectiveness in less polar organic solvents.

Application in Heterocycle Synthesis: The Biginelli Reaction

A prominent example of guanidinium salt catalysis is in the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The classical Biginelli reaction often requires harsh acidic conditions and can result in low yields.[1][2] Guanidinium salts, including butylguanidine monohydrochloride, offer a milder and more efficient catalytic alternative.[1][2]

Mechanistic Insight into the Biginelli Reaction

The catalytic cycle of the Biginelli reaction, facilitated by butylguanidine monohydrochloride, is believed to proceed through the formation of an N-acyliminium ion intermediate.[3]

-

Activation of Aldehyde: The butylguanidinium cation forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

N-Acyliminium Ion Formation: Urea attacks the activated aldehyde, and subsequent dehydration, which is facilitated by the catalyst stabilizing the leaving water molecule, forms the crucial N-acyliminium intermediate.[1]

-

Stabilization and Nucleophilic Attack: The butylguanidinium cation stabilizes the positively charged N-acyliminium ion through hydrogen bonding. This stabilization facilitates the nucleophilic attack by the enol form of the β-ketoester (e.g., ethyl acetoacetate).[1]

-

Cyclization and Tautomerization: Subsequent cyclization and tautomerization yield the final dihydropyrimidinone product and regenerate the catalyst.

Experimental Protocol: Synthesis of a Dihydropyrimidinone

This protocol describes a representative procedure for the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one using butylguanidine monohydrochloride as the catalyst.

Materials:

-

4-Methoxybenzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Butylguanidine monohydrochloride

-

Ethanol (absolute)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

-

Catalyst Addition: Add butylguanidine monohydrochloride (0.15 g, 1 mmol, 10 mol%).

-

Solvent Addition: Add absolute ethanol (15 mL) to the flask.

-

Reaction: Stir the mixture at reflux (approximately 78 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate from the solution. If not, slowly add cold water (20 mL) to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture (1:1).

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results

The following table summarizes representative data for the Biginelli reaction with various aromatic aldehydes catalyzed by guanidinium salts. Yields are typically good to excellent under the optimized reaction conditions.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |

| 3 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 89 |

| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 90 |

Application in Carbon-Carbon Bond Formation: The Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. Guanidine derivatives can act as effective catalysts for this transformation by functioning as strong Brønsted bases to deprotonate the Michael donor, thereby increasing its nucleophilicity.[4]

Mechanistic Pathway

Experimental Protocol: Michael Addition of Nitromethane to Chalcone

This protocol provides a general procedure for the Michael addition of a nitroalkane to an α,β-unsaturated ketone, catalyzed by butylguanidine monohydrochloride.

Materials:

-

Chalcone (or other α,β-unsaturated ketone)

-

Nitromethane (or other nitroalkane)

-

Butylguanidine monohydrochloride

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve chalcone (1.0 mmol) in the anhydrous solvent (5 mL).

-

Catalyst Addition: Add butylguanidine monohydrochloride (0.1 mmol, 10 mol%).

-

Addition of Michael Donor: Add nitromethane (2.0 mmol, 2.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Applications in Condensation Reactions

The ability of butylguanidine monohydrochloride to act as both a Brønsted acid and a hydrogen-bond donor makes it a suitable catalyst for various condensation reactions.[5][6] These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.[6][7] The catalytic role of the guanidinium salt is to activate one of the carbonyl components towards nucleophilic attack and to facilitate the dehydration step. Examples of such reactions include the formation of imines and enamines, which are key intermediates in many synthetic pathways.

Conclusion

Butylguanidine monohydrochloride is an effective and versatile organocatalyst for a range of important organic transformations. Its bifunctional nature, acting as both a hydrogen-bond donor for electrophile activation and a Brønsted acid, allows for the efficient synthesis of valuable heterocyclic and carbon-carbon bond-containing molecules under relatively mild conditions. The protocols provided herein serve as a practical starting point for researchers and scientists in the field of organic synthesis and drug development to explore the utility of this accessible catalyst.

References

- N,N'-Diphenylguanidine Monohydrochloride in Catalysis: A Technical Guide to its Mechanism of Action - Benchchem.

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. Available at: [Link]

- Application Notes and Protocols: Michael Addition Catalyzed by N-benzyl-N',N''-diphenylguanidine - Benchchem.

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]

-

BIFUNCTIONAL ORGANOCATALYST TO PROMOTE THE BIGINELLI REACTION UNDER MILD CONDITIONS - Semantic Scholar. Available at: [Link]

-

A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Available at: [Link]

-

Michael addition reaction with amino-guanidine - ResearchGate. Available at: [Link]

-

Catalyst- and excess reagent recycling in aza-Michael additions - RSC Publishing. Available at: [Link]

-

Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. Available at: [Link]

-

Condensation and Hydrolysis Reactions – Pharmacy Resource Book. Available at: [Link]

-

Condensation reactions | Chemistry | Research Starters - EBSCO. Available at: [Link]

-

5.3: Condensation Reactions - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Condensation and Hydrolysis Reactions – Pharmacy Resource Book [wisc.pb.unizin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Condensation reactions | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Butylguanidine Monohydrochloride: A Novel Chaotrope for Probing Protein Structure and Stability

Application Note & Protocol

Introduction: Beyond the Classics in Protein Denaturation

For decades, researchers in protein science and drug development have relied on a select arsenal of chemical denaturants to unravel the complexities of protein folding, stability, and function.[1] Guanidinium chloride (GdnHCl) and urea are the established workhorses, valued for their ability to induce a cooperative unfolding of proteins, thereby allowing for the characterization of their thermodynamic stability.[1][2] However, the quest for a deeper understanding of the nuanced forces governing protein structure necessitates the exploration of novel denaturants with distinct physicochemical properties. This application note introduces butylguanidine monohydrochloride as a promising, albeit less-characterized, chaotropic agent for protein denaturation studies.

By incorporating a hydrophobic butyl moiety, butylguanidine monohydrochloride offers a unique opportunity to investigate the interplay between chaotropic and hydrophobic effects in protein unfolding. This document provides a comprehensive overview of the theoretical underpinnings of its mechanism of action, drawing parallels with the well-understood behavior of guanidinium chloride, and presents detailed protocols for its application in protein denaturation experiments.

Physicochemical Properties of Alkylguanidinium Salts

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Guanidine Monohydrochloride | CH6ClN3 | 95.53 | Highly polar, classic chaotrope |

| Methylguanidine Monohydrochloride | C2H8ClN3 | 109.56[3] | Increased size, slight increase in nonpolar character |

| Butylguanidine Monohydrochloride | C5H14ClN3 | 151.64 (calculated) | Combines the chaotropic guanidinium headgroup with a significant hydrophobic tail |

| Hexylguanidine Monohydrochloride | C7H18ClN3 | 179.69[4] | Stronger hydrophobic character |

Mechanism of Action: A Dual-Mode Approach to Denaturation

The denaturing capacity of guanidinium chloride is primarily attributed to its ability to disrupt the non-covalent interactions that stabilize a protein's native conformation.[1] This is achieved through a combination of effects, including the disruption of hydrogen bonds, weakening of the hydrophobic effect, and direct binding to the protein.[1]

The introduction of a butyl group in butylguanidine monohydrochloride suggests a dual mechanism of action:

-

Chaotropic Effect of the Guanidinium Headgroup: The positively charged guanidinium portion of the molecule is expected to behave similarly to GdnHCl, interacting with polar residues and the peptide backbone, thereby disrupting the hydrogen bond network that underpins secondary and tertiary structures.[5][6]

-

Hydrophobic Interactions of the Butyl Chain: The butyl tail introduces a nonpolar element that can interact favorably with the hydrophobic core of a protein. This is hypothesized to lower the energetic barrier for the exposure of nonpolar residues to the solvent, thus promoting unfolding.

This dual nature may lead to a different denaturation profile compared to GdnHCl, potentially offering new insights into the role of hydrophobic forces in protein stability.

Caption: Proposed dual mechanism of protein denaturation by butylguanidine monohydrochloride.

Experimental Protocol: Chemical Denaturation of a Protein using Butylguanidine Monohydrochloride

This protocol outlines a general procedure for determining the conformational stability of a protein by monitoring changes in its spectroscopic signal as a function of butylguanidine monohydrochloride concentration.

Materials

-

High-purity Butylguanidine Monohydrochloride

-

Protein of interest

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

-

Spectrophotometer (for absorbance or fluorescence measurements) or a Circular Dichroism (CD) spectrometer

-

Dialysis tubing or desalting columns (optional, for refolding studies)

Procedure

1. Preparation of Stock Solutions:

-

Protein Stock Solution: Prepare a concentrated stock solution of the protein in the chosen buffer. The final concentration will depend on the spectroscopic method used.

-

Butylguanidine Monohydrochloride Stock Solution (e.g., 6 M):

-

Accurately weigh the required amount of butylguanidine monohydrochloride to prepare a stock solution of the desired maximum concentration (e.g., 6 M).

-

Dissolve the solid in the buffer solution, ensuring the final volume is accurate.

-

Adjust the pH of the denaturant stock solution to match the buffer pH.

-

Filter the solution through a 0.22 µm filter to remove any particulates.

-

2. Setting up the Denaturation Series:

-

Prepare a series of dilutions of the butylguanidine monohydrochloride stock solution in the buffer.

-

Add a constant amount of the protein stock solution to each denaturant dilution to achieve the desired final protein concentration.

-

Prepare a corresponding blank for each denaturant concentration containing only the buffer and the respective concentration of butylguanidine monohydrochloride.

3. Equilibration:

-

Incubate the samples at a constant temperature for a sufficient period to allow the unfolding reaction to reach equilibrium. The required time will vary depending on the protein and should be determined empirically.

4. Spectroscopic Measurements:

-

Circular Dichroism (CD) Spectroscopy:

-

Monitor the change in the far-UV CD signal (e.g., at 222 nm for α-helical proteins) as a function of denaturant concentration.[7]

-

-

Intrinsic Tryptophan Fluorescence:

-

UV-Visible Absorbance Spectroscopy:

-

Monitor changes in the absorbance spectrum, particularly if the protein has a chromophoric cofactor.

-

Caption: Workflow for a typical protein denaturation experiment.

5. Data Analysis:

-

Plot the observed spectroscopic signal (e.g., molar ellipticity at 222 nm or λmax) as a function of the butylguanidine monohydrochloride concentration.

-

Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine thermodynamic parameters such as the midpoint of the denaturation transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).

Considerations and Self-Validation

-

Purity of Butylguanidine Monohydrochloride: The purity of the denaturant is critical. Impurities can affect the pH and ionic strength of the solutions and may directly interact with the protein.

-

pH Control: The pH of the denaturant solutions must be carefully controlled, as changes in pH can independently affect protein stability.

-

Reversibility: To ensure that the unfolding process is thermodynamically controlled, it is essential to check for reversibility by diluting the denatured protein into a buffer lacking the denaturant and observing the refolding to the native state.

-

Comparison with Guanidinium Chloride: Performing parallel experiments with guanidinium chloride will provide a valuable benchmark for evaluating the relative denaturing strength and unique effects of butylguanidine monohydrochloride.

Conclusion and Future Perspectives

Butylguanidine monohydrochloride represents an intriguing tool for protein chemists and drug developers. Its dual-functionality, combining the chaotropic properties of the guanidinium group with the hydrophobic nature of the butyl chain, offers a unique lens through which to examine the forces that dictate protein structure and stability. While further research is needed to fully characterize its behavior, the protocols and theoretical framework presented here provide a solid foundation for researchers to begin exploring the potential of this novel denaturant. Future studies comparing a homologous series of alkylguanidinium chlorides will be invaluable in dissecting the contributions of hydrophobicity to the denaturation process, ultimately leading to a more refined understanding of protein folding and misfolding.

References

-

Foy, K. C., et al. (2010). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 19(1), 127-136. Available at: [Link]

-

Qasim, M. A. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2), 187-191. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methylguanidine monohydrochloride. PubChem Compound Summary for CID 30799. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexylguanidine monohydrochloride. PubChem Compound Summary for CID 3019441. Retrieved from [Link]

-

Iqbal, A., et al. (2011). Interactions Between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation Mechanism. The Journal of Physical Chemistry B, 115(15), 4483-4491. Available at: [Link]

-

Chiti, F., et al. (2000). Guanidine hydrochloride-induced folding of proteins. The Journal of Biological Chemistry, 275(18), 13499-13505. Available at: [Link]

-

Applied Photophysics. (2026). Protein Stability by Chemical Denaturation. Spectroscopy Online. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methylguanidine monohydrochloride | C2H8ClN3 | CID 30799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexylguanidine monohydrochloride | C7H18ClN3 | CID 3019441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Advanced Application Note: Chromatographic Strategies for the HPLC Analysis of Butylguanidine Monohydrochloride

Executive Summary

The quantification of alkylguanidines, specifically Butylguanidine monohydrochloride, presents a notorious challenge in analytical chemistry. As a highly polar, permanently ionized base lacking a conjugated π -system, it defies standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) paradigms. This application note synthesizes field-proven methodologies to establish robust, self-validating analytical workflows. By leveraging either direct mixed-mode chromatography with universal detection or pre-column derivatization for UV analysis, researchers can bypass the limitations of traditional C18 columns and achieve rigorous, reproducible quantification.

Mechanistic Background & Analytical Challenges

As a Senior Application Scientist, I approach the analysis of butylguanidine not merely as a separation task, but as a physicochemical puzzle. The molecule consists of a short hydrophobic tail (butyl group) and a highly basic head (guanidinium moiety, pKa≈13.6 ).

The Failure of Standard RP-HPLC: When injected onto a standard C18 silica column, butylguanidine remains fully protonated across the entire practical pH range (pH 2–8). This permanent positive charge leads to two catastrophic chromatographic failures:

-

Void Volume Elution: The extreme polarity of the protonated guanidinium group repels the hydrophobic stationary phase, causing the analyte to elute at or near the void volume ( t0 ).

-

Severe Peak Tailing: The positively charged head aggressively interacts with deprotonated, residual silanols on the silica backbone via secondary electrostatic interactions, destroying peak symmetry.

The Mixed-Mode Solution: To circumvent this, modern methodologies utilize Mixed-Mode Chromatography . As detailed by, columns that embed an anionic functional group (cation-exchange) within a hydrophobic alkyl chain allow for a dual-retention mechanism[1]. The hydrophobic tail retains the butyl group, while the cation-exchange site anchors the guanidinium head.

Fig 1. Dual-retention mechanism of butylguanidine on a mixed-mode stationary phase.

Strategic Workflow Selection

Because butylguanidine lacks a strong chromophore, UV detection is only viable at low wavelengths (e.g., 200–210 nm), where mobile phase solvents heavily interfere[2]. Therefore, the analytical strategy must be dictated by detector availability.